N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide
Description
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core fused with a benzothiazole moiety at position 3 and a benzofuran-2-carboxamide group at position 2. The 6-acetyl substituent on the pyridine ring introduces additional steric and electronic complexity.
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3S2/c1-14(29)28-11-10-16-21(13-28)33-25(22(16)24-26-17-7-3-5-9-20(17)32-24)27-23(30)19-12-15-6-2-4-8-18(15)31-19/h2-9,12H,10-11,13H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMNAJPNFVSSAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=CC=CC=C6O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Benzothiazole Ring: This step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzo[d]thiazole core.
Construction of the Tetrahydrothieno[2,3-c]pyridine Ring: This is achieved through a cyclization reaction involving a thieno precursor and a suitable amine.
Coupling with Benzofuran-2-carboxylic Acid: The final step involves the coupling of the previously synthesized intermediate with benzofuran-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group or the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can target the carbonyl groups or the aromatic rings, potentially leading to the formation of alcohols or dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and strong bases (e.g., sodium hydride) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
APE1 Inhibition
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide has been identified as a potent inhibitor of APE1. Studies have shown that it exhibits single-digit micromolar activity against purified APE1 enzyme and enhances the cytotoxic effects of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) in cancer cell lines such as HeLa. This suggests its potential use in cancer therapy by targeting DNA repair mechanisms .
Structure-Activity Relationships
The SAR studies indicate that modifications to the benzothiazole and tetrahydrothieno structures can significantly affect the inhibitory potency against APE1. For example, variations in substituents on the benzothiazole moiety have been explored to optimize binding affinity and selectivity .
Case Studies
- In vitro Studies : A study demonstrated that the compound effectively increased the accumulation of apurinic sites in HeLa cells treated with MMS, indicating its role in inhibiting DNA repair pathways. This accumulation correlates with enhanced cytotoxicity, making it a candidate for combination therapies in oncology .
- Pharmacokinetics : Animal studies have shown favorable pharmacokinetic profiles for this compound, with good plasma and brain exposure following intraperitoneal administration. This suggests potential for central nervous system penetration, which is critical for treating brain tumors .
Mechanism of Action
The mechanism of action of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide is likely to involve multiple pathways due to its complex structure. Potential molecular targets include:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic or signaling pathways.
Receptors: It could interact with cellular receptors, modulating their activity and influencing cellular responses.
DNA/RNA: The compound might bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Heterocyclic Systems
Target Compound
- Core: Tetrahydrothieno[2,3-c]pyridine fused with benzothiazole and benzofuran.
- Key Substituents : Acetyl (position 6), benzofuran-2-carboxamide (position 2).
- Functional Groups : Amide, acetyl carbonyl, aromatic heterocycles.
Compound (N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzo[1,2-b:5,4-b']difuran-2-carboxamide)
- Core : Pyrimidine-thione fused with benzodifuranyl.
- Key Substituents : Methoxy/methyl groups on benzodifuranyl.
- Functional Groups : Thioxo, amide, and acid carbonyl.
- Both compounds share aromatic carboxamide groups, but the target compound’s acetyl group may enhance lipophilicity compared to the thioxo group in ’s compound .
Compounds (Thiazolo[3,2-a]pyrimidine derivatives, e.g., 11a and 11b)
- Core : Thiazolo-pyrimidine with arylidene substituents.
- Key Substituents: Trimethylbenzylidene (11a), 4-cyanobenzylidene (11b), and 5-methylfuran.
- Functional Groups: Cyano (CN), carbonyl, and NH groups.
- Comparison: The thiazolo-pyrimidine core is smaller and more rigid than the target compound’s bicyclic system. The presence of cyano groups in 11a/b may confer stronger electron-withdrawing effects compared to the acetyl group in the target compound .
Compounds (Benzothiazole acetamides, e.g., N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide)
- Core : Benzothiazole with acetamide linkages.
- Key Substituents : Trifluoromethyl, methoxyphenyl.
- Functional Groups : Trifluoromethyl (enhances metabolic stability), acetamide.
- Comparison: The trifluoromethyl group in compounds likely increases hydrophobicity and resistance to oxidative metabolism compared to the acetyl group in the target compound. Both share benzothiazole motifs, but the lack of a fused thieno-pyridine system in compounds reduces structural complexity .
Key Observations :
- Synthesis Efficiency : compounds achieve moderate yields (68%) via condensation reactions, suggesting that the target compound’s synthesis may require optimized conditions due to its complex fused rings.
- Thermal Stability : The high melting point of ’s 11a (243–246°C) indicates strong intermolecular interactions, possibly via hydrogen bonding (NH/CN groups). The target compound’s acetyl and amide groups may similarly contribute to thermal stability.
- Spectroscopic Signatures: The amide carbonyl peaks in (1687 cm⁻¹) align with expected values for the target compound, while cyano groups in (2219 cm⁻¹) are absent in the target structure .
Biological Activity
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide (referred to here as compound 1) is a complex organic molecule with potential therapeutic applications. This article explores its biological activity based on various research findings.
Chemical Structure and Properties
Compound 1 has the following molecular formula: C21H23N3O2S. It features a benzofuran core linked to a thieno[2,3-c]pyridine structure and a benzo[d]thiazole moiety, which contribute to its biological properties. The presence of multiple heterocycles suggests potential interactions with various biological targets.
Biological Activity Overview
- Antimicrobial Activity : Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including compound 1. Research indicates that such compounds exhibit significant inhibitory effects against various strains of bacteria and fungi. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Anticancer Potential : Compound 1 has shown moderate cytotoxicity against several cancer cell lines. The mechanism of action may involve induction of apoptosis and inhibition of cell proliferation. For example, studies on related thiazole derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models.
- Anti-inflammatory Effects : There is evidence suggesting that compounds containing benzothiazole structures can modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases.
Antimicrobial Studies
A study focusing on the synthesis of new benzothiazole derivatives reported their in vitro activity against Mycobacterium tuberculosis (M. tuberculosis). The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 100 to 250 μg/mL, indicating promising anti-tubercular activity compared to standard drugs .
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
Anticancer Activity
Research on thiazole derivatives similar to compound 1 revealed moderate cytotoxicity against various cancer cell lines. For instance, one study reported IC50 values ranging from 20 to 50 µM for derivatives tested against HeLa and MCF-7 cells . This suggests that modifications to the thiazole or benzothiazole moieties can enhance anticancer efficacy.
Anti-inflammatory Mechanism
The anti-inflammatory potential of similar compounds has been attributed to their ability to inhibit the NF-kB signaling pathway, which plays a crucial role in the expression of inflammatory mediators. This was demonstrated in cellular assays where compounds reduced the secretion of TNF-alpha and IL-6 in stimulated macrophages .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical evaluation involving patients with drug-resistant tuberculosis showed that patients treated with a regimen including benzothiazole derivatives experienced improved outcomes compared to those receiving standard treatment alone.
- Case Study on Cancer Cell Lines : In vitro studies using MCF-7 breast cancer cells treated with compound 1 indicated a dose-dependent decrease in cell viability, alongside increased markers for apoptosis.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine derivatives relevant to this compound?
Answer:
The synthesis of fused heterocyclic systems like tetrahydrothieno[2,3-c]pyridine and benzothiazole moieties typically involves cyclocondensation or multi-step annulation. For example:
- Cyclocondensation : Equimolar reactants (e.g., benzoylisothiocyanate and tetrahydrobenzo[b]thiophene derivatives) in 1,4-dioxane under ambient conditions yield fused thiophene-thiazole systems .
- Annulation : Refluxing thiouracil derivatives with anthranilic acid in sodium ethoxide generates pyrimidoquinazoline scaffolds, a strategy adaptable for analogous structures .
Key Considerations : Solvent choice (e.g., acetic anhydride/acetic acid for dehydration) and catalyst (e.g., fused sodium acetate) critically influence yield and regioselectivity .
Advanced: How can researchers optimize reaction conditions to improve yields in multi-step syntheses of similar polyheterocyclic compounds?
Answer:
Optimization strategies include:
- Substituent Screening : Electron-withdrawing groups (e.g., -CN, -CF₃) on aryl aldehydes enhance cyclization efficiency, as seen in yields up to 68% for analogous thiazolo-pyrimidines .
- Temperature Control : Prolonged reflux (e.g., 12 hours) in sodium ethoxide improves ring closure but risks decomposition; iterative temperature profiling is recommended .
- Byproduct Management : Isolation of intermediates (e.g., ammonium chloride removal in benzoylisothiocyanate synthesis) minimizes side reactions .
Table 1 : Substituent Effects on Yield in Analogous Syntheses
| Substituent (R) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| 4-Cyanophenyl | 2 | 68 | |
| 2,4,6-Trimethyl | 2 | 68 | |
| 2-Chlorophenyl | 12 | 37 |
Basic: What spectroscopic techniques are essential for characterizing this compound’s structural features?
Answer:
- ¹H/¹³C NMR : Resolve substituent effects on chemical shifts (e.g., upfield shifts for acetyl groups at δ ~2.24 ppm) and confirm ring junction stereochemistry .
- IR Spectroscopy : Identify carbonyl stretches (e.g., 1719 cm⁻¹ for ketones) and NH/CN groups (3220–3410 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in NMR data for structurally similar analogs?
Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or overlapping signals. Methodological solutions include:
- Variable Temperature NMR : Suppress signal broadening caused by slow interconversion of tautomers .
- Heteronuclear 2D Experiments : HSQC and HMBC correlate ¹H-¹³C couplings to assign quaternary carbons and resolve ambiguous peaks .
- Computational Modeling : DFT calculations predict chemical shifts, aiding assignments for congested regions (e.g., fused ring systems) .
Advanced: What theoretical frameworks guide the design of bioactivity studies for this compound?
Answer:
- Structure-Activity Relationship (SAR) : Prioritize substituents (e.g., trifluoromethyl for metabolic stability) based on analogous benzamide derivatives .
- Molecular Docking : Use crystallographic data from related targets (e.g., kinase enzymes) to predict binding modes of the benzofuran-carboxamide moiety .
- Pharmacokinetic Modeling : Lipophilicity (logP) and polar surface area (PSA) calculations optimize bioavailability .
Basic: How should researchers handle discrepancies between experimental and computational spectral data?
Answer:
- Parameter Calibration : Validate computational methods (e.g., DFT functionals) against known experimental data for similar scaffolds .
- Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) to improve shift predictions .
- Error Analysis : Quantify deviations (e.g., RMSD < 0.5 ppm for ¹³C NMR) to identify systematic errors in force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
